molecular formula C9H14N4O2 B142123 Ac-His-Nhme CAS No. 6367-11-9

Ac-His-Nhme

Cat. No.: B142123
CAS No.: 6367-11-9
M. Wt: 210.23 g/mol
InChI Key: XWLRQKZOVSBKSE-QMMMGPOBSA-N
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Description

It is a derivative of histidine, an essential amino acid, and is used in various scientific research applications, particularly in the synthesis of peptides .

Mechanism of Action

Target of Action

Similar compounds like ac-phe-nhme have been studied as β-sheet model systems . These compounds interact with various functional groups relevant to different structural arrangements .

Mode of Action

It’s worth noting that similar compounds, such as ac-phe-nhme, have been found to form different structural arrangements, including β-sheet related configurations and hydrogen-bonded structures . These arrangements are likely due to the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been used in studies related to protein structure and dynamics . These compounds can cause conformational changes in the protein structure, potentially affecting various biochemical pathways.

Pharmacokinetics

The pharmacokinetics knowledge base provides extensive data for admet properties , which could potentially be used to infer the pharmacokinetics of Ac-His-Nhme.

Result of Action

Similar compounds have been found to cause conformational changes in the protein structure , which could potentially lead to various molecular and cellular effects.

Action Environment

The safety data sheet for this compound provides some information on handling and storage conditions , which could potentially influence its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-His-Nhme typically involves the acetylation of L-histidine followed by methylation. The process begins with the protection of the amino group of L-histidine using an acetyl group. This is followed by the methylation of the carboxyl group to form the methyl amide derivative .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ac-His-Nhme undergoes various chemical reactions, including:

    Oxidation: The imidazole ring in the histidine residue can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetyl and methyl amide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole derivatives, while reduction can yield various histidine derivatives .

Scientific Research Applications

Ac-His-Nhme is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its role in protein interactions and enzymatic reactions.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of peptide-based drugs.

    Industry: Used in the production of various biochemical reagents and as an intermediate in chemical synthesis.

Comparison with Similar Compounds

    Ac-Ala-NHMe: A derivative of alanine, used in similar applications but with different reactivity due to the absence of the imidazole ring.

    Ac-L-Ala-L-Pro-NHMe: A dipeptide derivative with distinct conformational properties.

Uniqueness of Ac-His-Nhme: this compound is unique due to the presence of the imidazole ring in the histidine residue, which imparts specific reactivity and binding properties. This makes it particularly useful in studies involving metal ion coordination and protein interactions .

Properties

IUPAC Name

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLRQKZOVSBKSE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70213049
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6367-11-9
Record name N-Acetyl-N-methylhistidylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the conformational behavior of Ac-His-NHMe?

A1: this compound serves as a simplified model for histidine residues within peptides and proteins. [] Understanding its conformational preferences, particularly around the Cα-Cβ bond, provides valuable insights into the structural behavior of histidine in more complex biological contexts. This information can be crucial for understanding protein folding, protein-protein interactions, and enzyme mechanisms.

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